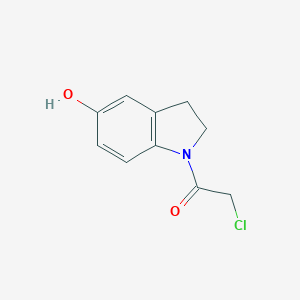
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CILE and has been found to have interesting properties that make it useful in various fields of research.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, CILE has been found to induce apoptosis in cancer cells and reduce the formation of new blood vessels that are necessary for tumor growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone. One of the most promising areas of research is the development of new cancer treatments that utilize this compound. Additionally, further studies are needed to fully understand the mechanism of action of CILE and to identify other potential applications for this compound in scientific research.
Synthesis Methods
The synthesis of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through the reaction between 5-hydroxyindole and 2-chloroacetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has been studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that CILE has the potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
properties
CAS RN |
139607-68-4 |
|---|---|
Product Name |
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone |
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-4-3-7-5-8(13)1-2-9(7)12/h1-2,5,13H,3-4,6H2 |
InChI Key |
SDYSCXSAPUUABN-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
synonyms |
1H-Indol-5-ol, 1-(chloroacetyl)-2,3-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



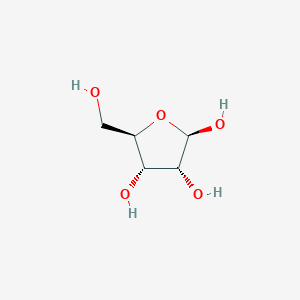
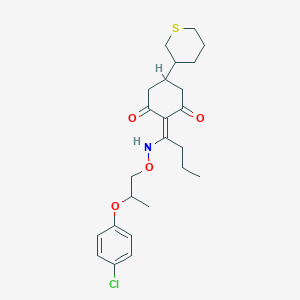
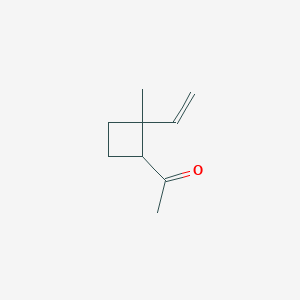
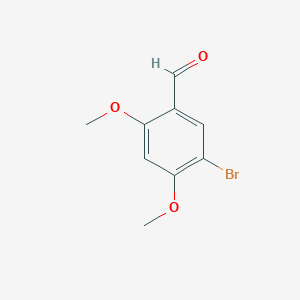
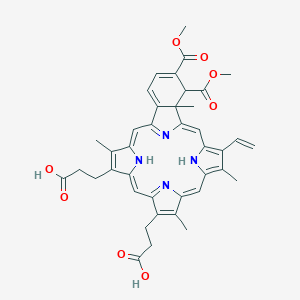
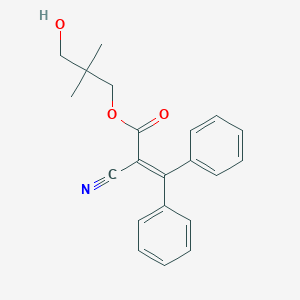
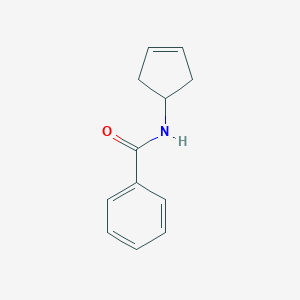
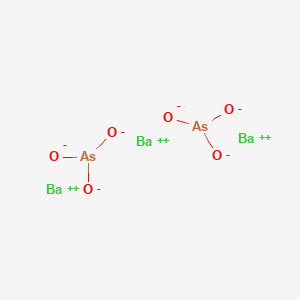
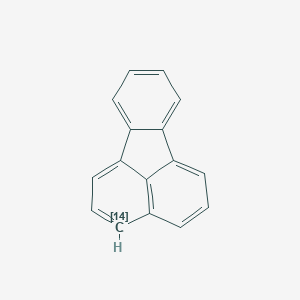
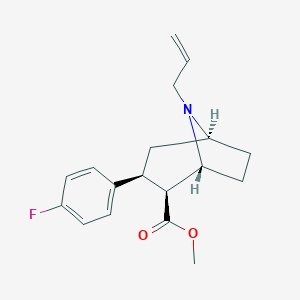
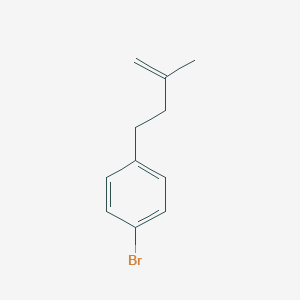
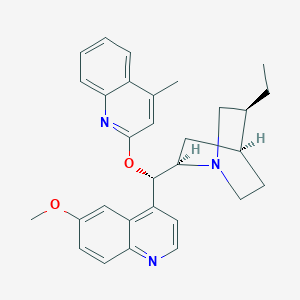
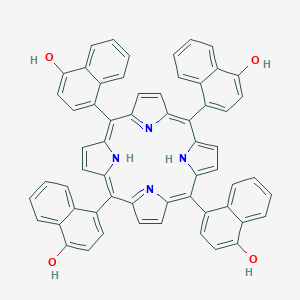
![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)